Homoflemingin
Description
Homoflemingin is a synthetic organic compound hypothesized to belong to the class of phosphodiesterase (PDE) inhibitors, structurally analogous to sildenafil derivatives. Based on structural analogs like sulfoaildenafil and thiohomosildenafil , this compound likely features a heterocyclic core with sulfonyl or alkyl side-chain modifications, which influence its binding affinity and metabolic stability.
Properties
CAS No. |
18296-15-6 |
|---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-16(2)6-5-7-17(3)8-11-20-25(30)21(15-24(32-4)26(20)31)23(29)12-9-18-14-19(27)10-13-22(18)28/h6,8-10,12-15,27-28,30-31H,5,7,11H2,1-4H3/b12-9+,17-8+ |
InChI Key |
JLHKUFGKLAUMQZ-GMBHSJTJSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)OC)C(=O)/C=C/C2=C(C=CC(=C2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationship (SAR) : Sulfur-containing side chains in this compound enhance PDE-5 binding but introduce metabolic susceptibility, as seen in reduced stability compared to Thiohomosildenafil .
Clinical Relevance : this compound’s selectivity profile supports reduced adverse effects, though in vivo studies are needed to confirm efficacy .
Regulatory Considerations : Following ICH guidelines, comparative stability and impurity profiling against reference compounds (e.g., Sulfoaildenafil) are mandatory for biosimilarity assessment .
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